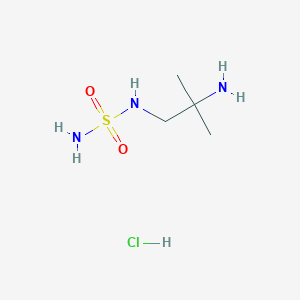

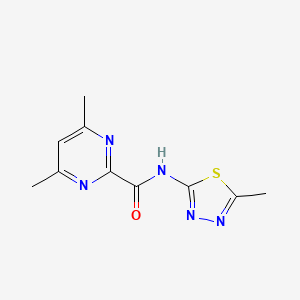

![molecular formula C18H23ClN2O4 B2971302 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide CAS No. 900006-95-3](/img/structure/B2971302.png)

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Pharmacological Applications

One of the primary areas of application for compounds structurally related to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide" is in the development of pharmaceutical agents. Compounds with a dioxaspiro[4.5]decane skeleton have been explored for their potential as receptor agonists and antagonists. For instance, the high-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor, which exhibit full agonistic behavior in biochemical assays, demonstrate the therapeutic potential in pain management and neurological disorders (Röver et al., 2000). Furthermore, compounds with modifications on the dioxaspiro decane framework have been synthesized and evaluated for their antihypertensive activities, showcasing the versatility of this structural motif in medicinal chemistry (Caroon et al., 1981).

Synthetic and Medicinal Chemistry

The unique dioxaspiro[4.5]decane core of "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide" offers a versatile scaffold for the development of novel compounds with potential biological activities. Research in this area focuses on exploiting the spirocyclic structure to synthesize derivatives with enhanced pharmacological profiles. For example, the synthesis and pharmacological evaluation of 1,4-dioxa-spiro[4.5]decane-based ligands have provided insights into their binding affinity and functional activity at α1 and 5-HT1A receptors, highlighting their potential in developing selective ligands for neurological targets (Franchini et al., 2014).

Antiviral and Anticancer Research

Another significant application area for compounds structurally related to "N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide" is in the development of antiviral and anticancer agents. For instance, the synthesis and evaluation of spirothiazolidinone derivatives have shown promising antiviral activities, indicating the potential of these compounds in antiviral drug development (Apaydın et al., 2019). Additionally, the development of novel series of anticancer and antidiabetic spirothiazolidines analogs highlights the application of these compounds in addressing various health conditions, including cancer and diabetes (Flefel et al., 2019).

properties

IUPAC Name |

N'-(3-chloro-2-methylphenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23ClN2O4/c1-12-14(19)6-5-7-15(12)21-17(23)16(22)20-10-13-11-24-18(25-13)8-3-2-4-9-18/h5-7,13H,2-4,8-11H2,1H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQKTCYSPUZBOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2COC3(O2)CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3-chloro-2-methylphenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

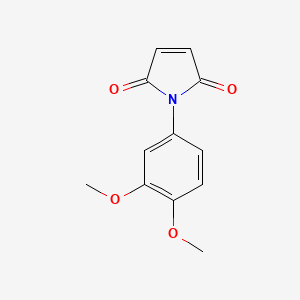

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)

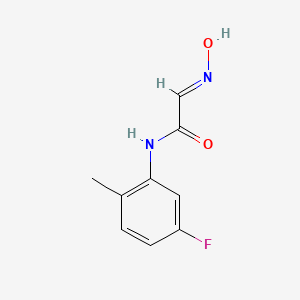

![N-(3-chloro-4-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2971226.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide](/img/structure/B2971227.png)

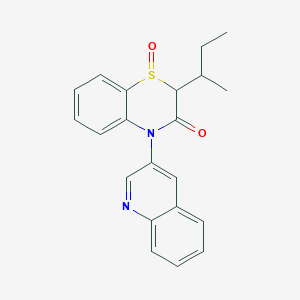

![3-chloro-6-(2-hydroxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2971232.png)

![N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2971238.png)